molecular formula C15H19N B12808016 4-(1-Adamantyl)pyridine CAS No. 60159-38-8

4-(1-Adamantyl)pyridine

Cat. No.: B12808016
CAS No.: 60159-38-8
M. Wt: 213.32 g/mol
InChI Key: KYQAVZLMVPKEEQ-UHFFFAOYSA-N
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Description

Contextualization within Adamantane (B196018) and Pyridine (B92270) Chemistry

To appreciate the properties of 4-(1-Adamantyl)pyridine, one must first understand its constituent parts.

Adamantane (C₁₀H₁₆) is a polycyclic alkane renowned for its exceptional stability and rigidity. wikipedia.orgnih.gov Its structure can be envisioned as the fusion of three cyclohexane (B81311) rings, resulting in a cage-like, three-dimensional arrangement of carbon atoms that mirrors the carbon lattice of a diamond. wikipedia.orgindigoinstruments.com This diamondoid structure imparts significant lipophilicity (fat-solubility) and a bulky, non-planar shape. nih.govpensoft.net In medicinal chemistry, the adamantane moiety is frequently incorporated into drug molecules to enhance their pharmacokinetic properties, such as absorption and stability. nih.govacs.org It can act as a robust anchor or a space-filling group, influencing how a molecule interacts with biological targets. nih.govpensoft.net

Pyridine (C₅H₅N) , on the other hand, is a flat, aromatic heterocyclic compound. wikipedia.orgbritannica.com Structurally similar to benzene, one carbon-hydrogen unit is replaced by a nitrogen atom. wikipedia.org This nitrogen atom gives pyridine its basic properties and the ability to act as a ligand, readily coordinating with metal ions. byjus.comnih.gov The pyridine ring is a common feature in many important biological molecules, including vitamins and pharmaceuticals, and is widely used as a building block in supramolecular chemistry and organic synthesis. britannica.combyjus.comslideshare.net

When these two structures are combined to form this compound, the resulting molecule possesses a unique duality. It features the bulky, lipophilic, and rigid scaffold of adamantane directly attached to the planar, aromatic, and coordinating pyridine ring. This amalgamation of properties makes it a valuable tool for researchers aiming to design molecules with specific structural and functional attributes.

Physicochemical Properties of this compound

Below is a table summarizing the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₉NPubChem nih.gov
Molecular Weight 213.32 g/mol PubChem nih.gov
Exact Mass 213.151749610 DaPubChem nih.gov
XLogP3-AA (Lipophilicity) 4.3PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov
Topological Polar Surface Area 12.9 ŲPubChem nih.gov

This data is based on computational models and may vary slightly from experimental values.

Significance of the Adamantyl-Pyridine Motif in Contemporary Chemical Sciences

The adamantyl-pyridine motif has emerged as a significant structural element in several areas of modern chemistry, primarily due to the synergistic properties inherited from its parent molecules.

In medicinal chemistry , this motif is being explored for the development of novel therapeutic agents. For instance, researchers have incorporated this compound as a ligand in monofunctional platinum(II) compounds, which are investigated as potential anticancer drugs. rsc.orgrsc.orgresearchgate.net In these studies, the bulky adamantyl group serves as an "anchor" that can be encapsulated by a macrocyclic carrier molecule like cucurbit nih.govuril. rsc.orgrsc.org This host-guest interaction can modulate the drug's solubility and cytotoxicity, offering a strategy for targeted drug delivery and controlled release. rsc.orgrsc.org Furthermore, derivatives containing the adamantyl-pyridine structure have been investigated for their antimicrobial and antimalarial activities. tu-dortmund.de Studies have shown that certain isomers of (1-adamantylthio)pyridines exhibit potent and selective activity against gram-positive bacteria. tu-dortmund.de

In the realm of supramolecular chemistry , the adamantyl-pyridine motif is a valuable building block for constructing complex, self-assembling systems. The pyridine end of the molecule provides a reliable coordination site for metal ions, while the adamantyl group can engage in specific host-guest interactions or drive assembly through hydrophobic effects. pensoft.netresearchgate.net This has been demonstrated in the creation of metal-organic frameworks (MOFs), where ligands containing multiple pyridine units attached to an adamantane core assemble with metal ions to form highly interpenetrated, diamondoid-based networks. researchgate.net The adamantane group's rigidity and defined shape help direct the formation of predictable and stable superstructures.

In materials science , the thermal stability and rigid nature of the adamantane core are desirable properties. Incorporating the adamantyl-pyridine motif into polymers or other materials can enhance their thermal resistance. vulcanchem.com The compound has also been used in studies of dielectric and ferroelectric materials. nih.gov

Finally, in catalysis , this compound has been identified as a product in the iron-catalyzed oxidation of adamantane in a pyridine solvent, providing insights into the radical mechanisms of such reactions. idsi.md The development of synthetic methods to create substituted pyridines has also utilized adamantyl-containing reactants, highlighting the motif's utility in expanding the toolbox of organic synthesis. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60159-38-8

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

4-(1-adamantyl)pyridine

InChI

InChI=1S/C15H19N/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2

InChI Key

KYQAVZLMVPKEEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=NC=C4

Origin of Product

United States

Synthetic Methodologies for 4 1 Adamantyl Pyridine and Its Derivatives

Strategies for the Direct Synthesis of 4-(1-Adamantyl)pyridine

The direct introduction of an adamantyl group at the 4-position of the pyridine (B92270) ring presents a synthetic challenge due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards classical electrophilic substitution reactions like Friedel-Crafts alkylation. The lone pair of electrons on the nitrogen atom readily coordinates with Lewis acids, further deactivating the ring and preventing the desired reaction. researchgate.netsigmaaldrich.comnih.gov

Modern cross-coupling methodologies, however, offer effective routes to achieve this transformation. Among the most promising are the Negishi and Suzuki cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this would entail the reaction of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with an adamantylzinc reagent. The adamantylzinc reagent can be prepared from 1-bromoadamantane (B121549) through a magnesium insertion in the presence of zinc chloride (ZnCl2) and lithium chloride (LiCl). acs.org This method has been shown to be effective for coupling adamantylzinc reagents with a variety of aryl and heteroaryl halides. acs.org

Suzuki Coupling: The Suzuki coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide. In this context, this compound could be synthesized by reacting a 4-halopyridine with 1-adamantaneboronic acid or its esters. This reaction is widely used for the formation of C-C bonds and is known for its tolerance of a wide range of functional groups. nih.gov The synthesis of various pyridine derivatives has been successfully achieved using Suzuki coupling. nih.govresearchgate.netrsc.org

Adamantylation Reactions for Pyridine Ring Functionalization

Adamantylation reactions provide a means to introduce the adamantyl moiety onto the pyridine ring at different positions, leading to a variety of derivatives with distinct properties. These reactions can be broadly categorized into C-adamantylation, N-adamantylation, and O-adamantylation.

C-Adamantylation Approaches

Direct C-adamantylation of the pyridine ring is challenging due to the aforementioned deactivation of the ring towards electrophiles. However, under specific conditions and with suitably activated pyridine derivatives, C-adamantylation can be achieved. For instance, the reaction of hydroxypyridines with 1-bromoadamantane can lead to C-adamantylated products alongside O- and N-adamantylated isomers. The reaction with 3-hydroxypyridine (B118123) in decane (B31447) has been reported to yield C-adamantylated products. wikipedia.org The position of adamantylation is influenced by the reaction conditions and the position of the hydroxyl group on the pyridine ring.

N-Adamantylation and Quaternization Strategies of Pyridine Derivatives

N-adamantylation involves the formation of a bond between the adamantyl group and the nitrogen atom of the pyridine ring, resulting in the formation of quaternary pyridinium (B92312) salts. These salts are of interest for their potential applications as ionic liquids, phase-transfer catalysts, and biologically active compounds.

The quaternization of pyridine with 1-bromoadamantane can be achieved under various conditions. The reaction is often facilitated by the presence of electron-donating groups on the pyridine ring. For example, 4-dimethylaminopyridine (B28879) has been shown to have a catalytic effect on the quaternization of pyridine with 1-bromoadamantane. wikipedia.org The reaction of isomeric hydroxypyridines with 1-bromoadamantane can also lead to N-adamantylation products. wikipedia.org A method for the preparation of quaternary 1-(adamant-1-yl)pyridinium salts under mild conditions has been developed, which involves the reaction of 1-bromoadamantane with pyridine in the presence of a catalytic amount of 3-hydroxypyridine. wikipedia.org

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
Pyridine1-Bromoadamantane3-Hydroxypyridine (cat.), 90-120°C1-(1-Adamantyl)pyridinium bromideHigh wikipedia.org
4-Dimethylaminopyridine1-BromoadamantaneDecane, reflux1-(1-Adamantyl)-4-(dimethylamino)pyridinium bromideHigh wikipedia.org
3-Hydroxypyridine1-BromoadamantaneDecane1-(1-Adamantyl)-3-hydroxypyridinium bromide- wikipedia.org

O-Adamantylation Reactions

O-adamantylation is relevant for hydroxypyridine derivatives, where the adamantyl group attaches to the oxygen atom. The reaction of isomeric hydroxypyridines with 1-bromoadamantane can yield O-adamantylated products, often in competition with C- and N-adamantylation. wikipedia.org For example, the reaction of 3-hydroxypyridine with 1-bromoadamantane in decane has been shown to produce 3-(1-adamantyloxy)pyridine. wikipedia.org The formation of O-adamantylated products is influenced by the reaction conditions and the specific isomer of hydroxypyridine used.

Synthesis of Functionalized this compound Derivatives

The this compound scaffold can be further functionalized to create derivatives with tailored properties for various applications, particularly in the field of coordination chemistry where they can serve as building blocks for complex ligands.

Incorporation into Ligand Scaffolds for Coordination Chemistry

The introduction of the bulky this compound unit into ligand scaffolds can significantly influence the properties of the resulting metal complexes, such as their solubility, stability, and catalytic activity. Common ligand architectures that can incorporate this moiety include bipyridines, terpyridines, and phosphine-based ligands.

Bipyridine and Terpyridine Ligands: Bipyridine and terpyridine ligands are widely used in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. wikipedia.org The synthesis of these ligands often involves the coupling of pyridine units. nih.govnih.gov this compound can be envisioned as a starting material for the synthesis of more complex ligands. For example, a 4-(1-adamantyl)-2-acetylpyridine derivative could be used in a Kröhnke-type reaction to synthesize a 4'-(4-(1-adamantyl)phenyl)-2,2':6',2''-terpyridine. ccspublishing.org.cn Alternatively, cross-coupling reactions, such as Suzuki or Stille couplings, of a halogenated this compound with other pyridine units could be employed to construct bipyridine and terpyridine scaffolds. researchgate.netnih.gov

Phosphine (B1218219) Ligands: Phosphine ligands are crucial in catalysis, and the introduction of an adamantyl group can enhance their steric bulk and electron-donating properties. sigmaaldrich.com While direct synthesis of a phosphine ligand from this compound is not straightforward, a functionalized derivative, such as a 4-(1-adamantyl)pyridyl halide, could be reacted with a phosphine-containing nucleophile to generate a P,N-type ligand. For instance, reacting a lithiated phosphine with a halogenated this compound could yield the desired ligand. nih.gov The bulky di(1-adamantyl)phosphino group is a known fragment in highly effective ligands for cross-coupling reactions. sigmaaldrich.com

Ligand TypeGeneral Synthetic StrategyPotential Adamantyl-Containing PrecursorResulting Ligand Scaffold
BipyridineCross-coupling of pyridine units4-(1-Adamantyl)-2-bromopyridineBipyridine with a 4-(1-adamantyl) substituent
TerpyridineKröhnke pyridine synthesis4-(1-Adamantyl)-2-acetylpyridineTerpyridine with a 4'-(4-(1-adamantyl)phenyl) substituent
Phosphine LigandNucleophilic substitution4-(1-Adamantyl)-2-chloropyridinePyridylphosphine with a 4-(1-adamantyl) substituent

Multicomponent Reaction Pathways to Adamantyl-Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby reducing waste and saving time. drugfuture.com The Kröhnke pyridine synthesis is a well-established MCR for producing highly functionalized pyridines. wikipedia.orgnih.gov

The general Kröhnke mechanism involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) as a nitrogen source. wikipedia.orgresearchgate.net The reaction proceeds via a Michael addition, followed by cyclization and dehydration to form the aromatic pyridine ring. wikipedia.org

A plausible, though not explicitly detailed in surveyed literature, application of this method for the synthesis of a this compound derivative would involve an α,β-unsaturated ketone bearing a 1-adamantyl group. The key reactants for such a hypothetical synthesis are outlined in Table 1.

Table 1: Reactants for Hypothetical Kröhnke Synthesis of a this compound Derivative

Role Reactant Structure
1,5-Dicarbonyl Precursor (Part A) 1-(Adamantan-1-yl)alk-2-en-1-oneR-CO-CH=CH-Ad
1,5-Dicarbonyl Precursor (Part B) α-Pyridinium methyl ketone saltPy+-CH2-CO-R' X-
Nitrogen Source Ammonium acetateCH3COONH4

In this proposed pathway, the enolate of the α-pyridinium methyl ketone would act as a Michael donor, adding to the adamantyl-containing α,β-unsaturated ketone (chalcone). The resulting 1,5-dicarbonyl intermediate would then undergo condensation with ammonia (B1221849) (from ammonium acetate) and subsequent cyclization and aromatization to yield the target 2,4,6-trisubstituted pyridine. wikipedia.org While the Kröhnke synthesis is versatile, specific examples employing adamantyl precursors to yield this compound itself via an MCR are not prominently documented in the reviewed literature.

Derivatization to Thiosemicarbazide (B42300) Structures

Thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The derivatization of a this compound core into a thiosemicarbazide structure can be achieved through a multi-step process, beginning with the corresponding pyridine carboxylic acid.

First, a precursor such as 4-(1-adamantyl)isonicotinic acid would be required. While the synthesis of isonicotinic acid itself is well-known, often involving the oxidation of 4-methylpyridine, a specific pathway to the 4-(1-adamantyl) analogue would likely start from a pre-functionalized adamantyl-pyridine. chempanda.comwikipedia.orgchemicalbook.com This acid can then be converted to its corresponding acid chloride or ester.

The crucial step is the formation of the carbohydrazide (B1668358). The reaction of an ester, such as methyl 4-(1-adamantyl)isonicotinate, with hydrazine (B178648) hydrate (B1144303) is a standard method for producing the corresponding carbohydrazide, in this case, 4-(1-adamantyl)isonicotinohydrazide. mdpi.com

Finally, the thiosemicarbazide is formed by reacting the carbohydrazide with an appropriate isothiocyanate. mdpi.commdpi.com This reaction typically proceeds by nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. mdpi.com

Table 2: Reaction Steps for Thiosemicarbazide Synthesis

Step Reactants Product General Conditions
1 4-(1-Adamantyl)isonicotinic acid, Thionyl chloride or Alcohol/Acid4-(1-Adamantyl)isonicotinoyl chloride or EsterReflux
2 4-(1-Adamantyl)isonicotinate, Hydrazine hydrate4-(1-Adamantyl)isonicotinohydrazideReflux in alcohol
3 4-(1-Adamantyl)isonicotinohydrazide, R-Isothiocyanate1-(4-(1-Adamantyl)isonicotinoyl)-4-substituted-thiosemicarbazideHeating in a suitable solvent like ethanol

This resulting thiosemicarbazide can then serve as a key intermediate. For instance, it can be condensed with various aldehydes or ketones to form thiosemicarbazones, a class of compounds investigated for their biological activities. nih.gov

Dihydropyridine (B1217469) Synthesis Featuring 4-(1-Adamantyl) Substituents

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic and widely used multicomponent reaction for the preparation of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. acs.orgbeilstein-journals.orgwikipedia.org This reaction is particularly relevant for creating structures with a substituent at the C-4 position of the dihydropyridine ring.

The synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate. organic-chemistry.org To synthesize a dihydropyridine with a 4-(1-adamantyl) substituent, adamantane-1-carboxaldehyde is used as the aldehyde component.

The mechanism involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation between the adamantane-1-carboxaldehyde and one equivalent of the β-ketoester, and an enamine from the reaction of the second equivalent of the β-ketoester with ammonia. acs.org These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product. acs.org

A study on adamantyl-substituted 1,4-dihydropyridine derivatives has demonstrated the successful synthesis of these compounds for evaluating their radioprotective effects. nih.gov

Table 3: Typical Reactants for Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(1-adamantyl)-1,4-dihydropyridine-3,5-dicarboxylate

Role Reactant Equivalents
Aldehyde Adamantane-1-carboxaldehyde1
β-Ketoester Ethyl acetoacetate2
Nitrogen Source Ammonium acetate~1

The reaction is typically carried out by refluxing the components in a solvent such as ethanol. wikipedia.org Modern variations of the Hantzsch synthesis utilize alternative conditions, such as microwave irradiation or solvent-free reactions with various catalysts, to improve yields and reduce reaction times. beilstein-journals.org The resulting 4-(1-adamantyl)-1,4-dihydropyridine derivatives are stable compounds that can be isolated and characterized.

Coordination Chemistry and Ligand Design Principles of 4 1 Adamantyl Pyridine Analogues

4-(1-Adamantyl)pyridine Derivatives as Ligands in Transition Metal Complexes

The nitrogen atom of the pyridine (B92270) ring in this compound serves as a Lewis base, readily coordinating to a variety of transition metal centers. The presence of the adamantyl group at the 4-position allows it to exert significant steric influence without directly crowding the coordination site, a feature that has been exploited in the design of complexes with specific geometries and reactivity.

Platinum(II) complexes are of significant interest, particularly in the field of medicinal chemistry, where compounds like cisplatin are cornerstones of cancer therapy. scholaris.canih.gov Research into new platinum-based anticancer agents often involves modifying the ligand sphere to alter the drug's efficacy, reduce side effects, and overcome resistance. scholaris.canih.govroyalsoc.org.au The synthesis of Pt(II) complexes frequently involves the addition of ligands, such as pyridine derivatives, to platinum precursors. scholaris.canih.gov

While extensive research has been conducted on Pt(II) complexes with various pyridine-containing ligands, including functionalized terpyridines and cyclometallated systems, specific studies detailing the coordination of this compound to Pt(II) are less prominent in the literature. nih.govnih.gov However, the principles of ligand design suggest that the incorporation of a bulky adamantyl group could influence the biological properties and stability of such complexes. royalsoc.org.au The development of unconventional platinum complexes with unique biophysical properties is an active area of research, utilizing various pyridine derivatives to achieve desired characteristics like specific DNA binding or fluorescence. royalsoc.org.au

The coordination of adamantyl-containing ligands to vanadium has been more extensively studied, particularly in the context of high-oxidation-state imido complexes. These compounds are significant as catalyst precursors for olefin polymerization. semanticscholar.orgacs.org The synthesis of (1-adamantylimido)vanadium(V) complexes, such as V(NAd)Cl₃ (where Ad = 1-adamantyl), serves as a starting point for more complex structures. acs.org

For instance, (imido)vanadium(V) dichloride complexes of the type [V(NR)Cl₂(WCA-NHC)] (where R = 1-adamantyl) have been synthesized and characterized. acs.org X-ray diffraction studies of these complexes reveal a distorted tetrahedral geometry around the vanadium center. acs.org The V–N bond length for the adamantylimido ligand in one such complex was found to be 1.621(2) Å, which is notably short and indicates a strong metal-ligand bond. acs.org This short bond length persists despite significant bending of the imido group, as shown by the V–N–C angle of 154.53(19)°. acs.org

Another class of related compounds includes (1-adamantylimido)vanadium(V)-dialkyl complexes containing a chelate alkoxo(imino)pyridine ligand, such as V(NAd)(CH₂SiMe₃)₂(L). acs.org Structural analysis of these complexes also shows a distorted geometry around the vanadium(V) center. acs.org

CompoundMetal CenterKey FeatureV-N Imido Bond Length (Å)V-N-C Angle (°)Reference
[V(NAd)Cl₂(WCA-NHC)]Vanadium(V)Anionic N-heterocyclic carbene1.621(2)154.53(19) acs.org
V(NAd)(CH₂SiMe₃)(L)(OR) where OR = OCH(CF₃)₂Vanadium(V)Chelate alkoxo(imino)pyridine1.626(7)175.3(5) acs.org
V(N-tBu)(fac-N₃)Cl₂ where fac-N₃ = tris(3,5-dimethylpyrazolyl)methaneVanadium(IV)tert-butylimido analogue1.657(2)- acs.org

Table 1: Selected structural data for adamantyl and related alkyl-imido vanadium complexes. Note that WCA-NHC refers to an anionic N-heterocyclic carbene with a weakly coordinating borate moiety.

Adamantyl-containing pyridine ligands have also been used to synthesize complexes with other first-row transition metals. A study involving an adamantyl hydrazone ligand, adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide (APH), reported the synthesis and characterization of its complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.gov Although not a direct derivative of this compound, this ligand incorporates both the adamantyl and pyridyl moieties, providing insight into their coordination behavior. nih.gov

In these complexes, the APH ligand coordinates to the metal ions through the imine nitrogen, the carbonyl oxygen, and the pyridine nitrogen. nih.gov Single-crystal X-ray diffraction of the copper complex revealed a distorted square pyramidal geometry. nih.gov Spectroscopic analysis (IR) showed a shift in the C=N and C=O stretching frequencies upon complexation, confirming the coordination of these groups to the metal centers. nih.gov The pyridine ring vibrations were also observed to shift to higher frequencies, which is attributed to the increased rigidity of the system upon complexation. nih.gov Similarly, zinc(II) and copper(II) complexes have been synthesized using 1-adamantanecarboxylic acid in conjunction with 4-styrylpyridine, demonstrating the utility of the adamantane (B196018) moiety in constructing diverse coordination architectures. mdpi.com

Steric and Electronic Influence of the Adamantyl Moiety on Ligand Properties and Coordination Geometry

The adamantyl group is exceptionally bulky and conformationally rigid. nih.gov When incorporated into a ligand like this compound, it exerts significant steric pressure that can dictate the coordination number and geometry of the resulting metal complex. This steric hindrance can prevent the coordination of additional ligands or force a particular arrangement of ligands around the metal center to minimize steric clash.

In vanadium imido complexes, the steric bulk of the adamantyl group on the imido nitrogen is crucial. It influences not only the geometry around the vanadium atom but also the reactivity of the complex, for example, by creating a specific pocket for substrate binding in catalytic applications. semanticscholar.orgacs.org

Electronically, the adamantyl group is considered to be an electron-donating alkyl group. This property can influence the electronic density at the metal center. In vanadium(IV) imido compounds, a comparison of V-N imido bond lengths shows that the bond in a tert-butylimido complex is shorter [1.657(2) Å] compared to arylimido analogues [1.69-1.70 Å]. acs.org This highlights the electron-releasing nature of alkylimido groups, which strengthens the V-N bond. acs.org This increased electron density on the metal can affect its redox properties and its Lewis acidity, which are critical factors in catalysis.

Catalytic Applications of Metal Complexes Incorporating this compound Ligands

The unique steric and electronic properties imparted by adamantyl-pyridine ligands make their metal complexes promising candidates for various catalytic applications. The controlled steric environment can enhance selectivity, while the electronic tuning can modulate catalytic activity.

A primary application for metal complexes with adamantyl-imido ligands is in the field of olefin polymerization and dimerization. semanticscholar.org Vanadium-based catalysts, in particular, have shown remarkable activity. (Imido)vanadium(V) complexes containing ligands such as (2-anilidomethyl)pyridine exhibit high activity for ethylene dimerization when activated with methylaluminoxane (MAO), producing 1-butene with high selectivity. semanticscholar.org Studies have shown that the steric bulk of the imido ligand, such as an adamantyl group, plays a critical role in determining this selectivity. semanticscholar.org

For example, the complex [V(NAd)Cl₂(WCA-NHC)] (where Ad = 1-adamantyl), when activated with an aluminum cocatalyst, is effective for ethylene polymerization. acs.org In the presence of triisobutylaluminium (AlⁱBu₃), a related complex exhibited remarkable catalytic activity, producing linear polyethylene. acs.org The activity can be finely tuned by the choice of both the imido ligand and the cocatalyst.

Catalyst PrecursorCocatalystActivity (kg-PE/mol-V·h)Polymer CharacteristicsReference
[V(N-2,6-Me₂C₆H₃)Cl₂(WCA-NHC)]MAO2500Mₙ = 10,000; Mₙ/Mₙ = 1.99 acs.org
[V(N-2,6-Me₂C₆H₃)Cl₂(WCA-NHC)]AlⁱBu₃11000Mₙ = 18,000; Mₙ/Mₙ = 1.76 acs.org
V(N-2,6-C₆H₃ⁱPr₂)(X)₂(NHMe₂)₂ (X = NMe₂ or Cl)MAOup to ~60- acs.org
(Imido)vanadium(V) complex with (2-anilidomethyl)pyridine ligand and adamantyl R groupMAOHigh activity1-butene (>99% selectivity) semanticscholar.org

Table 2: Catalytic activity of selected vanadium imido complexes in ethylene polymerization and dimerization.

The data indicate that both the ligand structure and the activation method are key to catalyst performance. The bulky adamantyl group helps to stabilize the active catalytic species and influences the pathway of olefin insertion and chain growth, leading to controlled polymer properties or selective oligomerization. semanticscholar.orgacs.org

Oxidative Functionalization Reactions

The oxidative functionalization of adamantane and its derivatives is a well-established area of research, primarily focusing on the selective oxidation of the adamantane cage at its tertiary carbon (bridgehead) positions. While specific studies on the direct oxidative functionalization of this compound are not extensively detailed in the reviewed literature, the reactivity of the adamantyl moiety itself provides a strong indication of the likely reaction pathways. The adamantane radical cation is a key intermediate in these transformations, which typically deprotonates from a bridgehead position to form a radical that can then be further functionalized. acs.org

One common approach to the oxidative functionalization of adamantanes involves the use of strong oxidizing agents. For instance, the radical NO₃•, which can be generated from the photolysis of cerium(IV) ammonium (B1175870) nitrate, has been shown to react with adamantane through hydrogen abstraction, demonstrating a high degree of selectivity for the bridgehead positions. acs.org This method offers a pathway for the selective introduction of functional groups onto the adamantane core.

Another method involves the generation of the adamantane radical cation through single-electron transfer (SET) to a photoexcited acceptor, such as 1,2,4,5-benzenetetracarbonitrile. acs.org The resulting radical cation undergoes deprotonation at the bridgehead position, followed by coupling with the radical anion of the acceptor. This process highlights the propensity of the adamantyl group to undergo oxidation at its tertiary C-H bonds.

Furthermore, direct radical functionalization methods have been developed to introduce a variety of substituents onto the adamantane framework. These reactions often require highly reactive hydrogen atom abstractors due to the high bond dissociation energies of the C-H bonds in adamantane. nih.gov For example, oxygen-centered radicals derived from peroxides can initiate the functionalization process. nih.gov Oxidative carbonylation of adamantane can be achieved using the phthalimide-N-oxyl (PINO) radical, which abstracts a hydrogen atom from either the tertiary or secondary positions of the adamantane, leading to the formation of carboxylic acids after reaction with carbon monoxide and oxygen. nih.gov

The table below summarizes representative oxidative functionalization reactions applicable to the adamantane core, which are presumed to be the primary pathways for a compound like this compound.

Reaction TypeReagentsPosition of FunctionalizationProduct Type
Hydrogen AbstractionNO₃• (from Ce(NH₄)₂(NO₃)₆)Bridgehead (tertiary C-H)Adamantyl nitrate/alcohol
Single-Electron Transfer1,2,4,5-Benzenetetracarbonitrile (photoexcited)Bridgehead (tertiary C-H)Functionalized adamantane
Oxidative CarbonylationPhthalimide-N-oxyl (PINO), CO, O₂Tertiary and secondary C-HAdamantane carboxylic acids

Supramolecular Chemistry and Host Guest Interactions Involving 4 1 Adamantyl Pyridine

Inclusion Complexation of 4-(1-Adamantyl)pyridine Derivatives with Macrocyclic Hosts

The adamantyl group is renowned for its ability to form stable inclusion complexes with various macrocyclic hosts, a behavior that extends to its pyridine (B92270) derivatives. nih.govmdpi.com The formation of these host-guest complexes is primarily driven by the hydrophobic effect, where the hydrophobic adamantyl group is favorably encapsulated within the nonpolar cavity of a host molecule in an aqueous environment. nih.govrsc.org

Key macrocyclic hosts that form inclusion complexes with adamantane (B196018) derivatives include cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.gov Adamantane derivatives typically form stable 1:1 inclusion complexes with β-cyclodextrin, with association constants often in the range of 10³–10⁵ M⁻¹. nih.govmdpi.com Cucurbit nih.govuril (CB7), in particular, shows a very high affinity for the adamantyl group. nih.govrsc.org

Research has demonstrated the effective encapsulation of platinum(II)-based derivatives of this compound by the macrocyclic host cucurbit nih.govuril (CB7). rsc.orgresearchgate.net In one study, a platinum compound, cis-[Pt(NH₃)₂Cl(this compound)]⁺ (referred to as Compound 1), was shown to form a stable 1:1 host-guest complex with CB7, denoted as 1@CB7. rsc.orgresearchgate.net The strong hydrophobic interaction between the adamantyl anchor and the internal cavity of the CB7 host is the primary driving force for this complexation. rsc.orgresearchgate.net Similarly, a related compound with a longer linker, cis-[Pt(NH₃)₂Cl(4-(4′-(1-adamantyl)phenyl)pyridine)]⁺ (Compound 2), also formed a 1:1 complex (2@CB7) with CB7. rsc.orgresearchgate.net

Guest CompoundHostStoichiometry (Guest:Host)Resulting Complex
cis-[Pt(NH₃)₂Cl(this compound)]⁺CB71:11@CB7
cis-[Pt(NH₃)₂Cl(4-(4′-(1-adamantyl)phenyl)pyridine)]⁺CB71:12@CB7

This table summarizes the inclusion complexation of this compound derivatives with the macrocyclic host Cucurbit nih.govuril (CB7), as described in the research. rsc.orgresearchgate.net

Host-Guest Complementarity and Molecular Recognition in Adamantyl-Pyridine Systems

The stability and specificity of host-guest complexes involving this compound are governed by the principle of molecular recognition, which relies on the complementarity between the host and the guest. rsc.orgrsc.org This complementarity involves several factors, including size, shape, and chemical interactions such as hydrophobic and electrostatic forces. rsc.org

The adamantyl group, with its spherical and rigid structure, is an excellent guest for hosts with well-defined hydrophobic cavities, such as β-cyclodextrin and cucurbit[n]urils. nih.govmdpi.com The size of the adamantyl cage is a near-perfect fit for the cavity of CB7, leading to strong and preferential binding. nih.govrsc.org

Modulation of Chemical Reactivity and Assembly through Supramolecular Encapsulation

Encapsulating a this compound derivative within a macrocyclic host can significantly alter its physical and chemical properties, including its solubility, stability, and reactivity. rsc.orgnih.gov This modulation is a direct consequence of the new microenvironment provided by the host's cavity, which can shield the guest from the bulk solvent or other reactants. nih.govrsc.org

A clear example of this modulation is seen in the host-guest system involving cis-[Pt(NH₃)₂Cl(this compound)]⁺ (Compound 1) and CB7. rsc.orgresearchgate.net

Solubility: The encapsulation of Compound 1 by CB7 leads to a notable increase in its aqueous solubility. The solubility of Compound 1 alone is approximately 2.1 mM, but upon formation of the 1@CB7 complex, the solubility increases more than four-fold to about 9.2 mM. rsc.orgresearchgate.net This is attributed to the hydrophilic exterior of the CB7 host, which masks the hydrophobic adamantyl and pyridine components of the guest molecule, rendering the entire assembly more water-soluble. rsc.org

Chemical Reactivity: Supramolecular encapsulation was found to directly influence the chemical reactivity of the platinum center. The aquation of the chloride ligand in platinum(II) compounds is a crucial activation step related to their biological activity. For Compound 1, spontaneous aquation occurs to a limited extent (approximately 10%) in the absence of the host. However, upon encapsulation within CB7, the conversion to the aqua form increased significantly to about 35% over one week. researchgate.net This demonstrates that the host cavity can alter the electronic environment around the guest and influence its reaction pathways. researchgate.net

Modulation of Biological Activity: The encapsulation strategy can also modulate biological effects. The cytotoxicity of the platinum complex with the this compound ligand was found to be significantly reduced upon encapsulation by CB7. rsc.org Trapping the adamantyl anchor of the compound inside the host macrocycle reduced its cytotoxicity by a factor of 3 to 7. rsc.org This highlights the potential of using supramolecular encapsulation to control the delivery and activity of therapeutic agents. rsc.org

Propertycis-[Pt(NH₃)₂Cl(this compound)]⁺ (Uncomplexed)1@CB7 (Complexed)Effect of Encapsulation
Aqueous Solubility ~2.1 mM~9.2 mM> 4-fold increase in solubility. rsc.orgresearchgate.net
Aquation ~10% conversion to aqua form~35% conversion to aqua form (after one week). researchgate.netEnhanced rate of aquation. researchgate.net
Cytotoxicity Baseline cytotoxicityReduced by a factor of 3-7 compared to uncomplexed form. rsc.orgSignificant reduction in biological activity. rsc.org

This table illustrates the modulation of key properties of a this compound derivative upon encapsulation by Cucurbit nih.govuril (CB7). rsc.orgresearchgate.net

Computational and Spectroscopic Characterization of 4 1 Adamantyl Pyridine Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations have become indispensable tools in modern chemistry, enabling the prediction of molecular properties with remarkable accuracy. For 4-(1-adamantyl)pyridine, these computational approaches are crucial for understanding the interplay between the bulky, aliphatic adamantyl cage and the aromatic pyridine (B92270) ring.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine derivatives to understand their geometric and electronic properties. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to perform geometry optimization to find the most stable conformation of the molecule. nih.govnih.gov These calculations reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The introduction of the adamantyl group at the C4 position of the pyridine ring is expected to have specific electronic consequences. The adamantyl group, being a saturated hydrocarbon, acts as a weak electron-donating group through an inductive effect. This can lead to a slight increase in electron density on the pyridine ring. DFT calculations can quantify this effect by computing atomic charges (e.g., Mulliken charges), providing a map of the electron distribution across the molecule. nih.gov

Furthermore, DFT is used to determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. For pyridine derivatives, the HOMO is typically a π orbital, and the LUMO is a π* orbital. The electron-donating adamantyl group is expected to raise the energy of the HOMO slightly, which could, in turn, decrease the HOMO-LUMO gap compared to unsubstituted pyridine, potentially influencing its reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations
PropertyPredicted Value / Description
GeometryThe geometry is optimized to find the lowest energy conformation, detailing bond lengths and angles. rsc.orgyoutube.com
HOMO EnergyExpected to be slightly higher than that of unsubstituted pyridine due to the electron-donating nature of the adamantyl group.
LUMO EnergyExpected to be largely unaffected or slightly perturbed compared to unsubstituted pyridine.
HOMO-LUMO GapPredicted to be slightly smaller than that of pyridine, suggesting potentially higher reactivity. nih.gov
Dipole MomentCalculations can provide the magnitude and direction of the molecular dipole moment, influenced by the geometry and charge distribution.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of this compound in various environments, such as in solution or interacting with biological membranes. researchgate.net MD simulations have been used to study the behavior of poly-pyridines, offering insights into their interactions and conformational changes. iaea.org

In an MD simulation of this compound, the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation algorithm then solves Newton's equations of motion for the system, yielding trajectories of atoms and molecules. From these trajectories, various properties can be calculated, including conformational changes, solvent interactions, and transport properties.

A key aspect to investigate for this compound would be the rotational freedom around the C-C bond connecting the adamantyl group and the pyridine ring. The bulky nature of the adamantyl cage may lead to hindered rotation, which can be quantified by calculating the potential energy surface as a function of the corresponding dihedral angle. Additionally, MD simulations can shed light on the solvation of the molecule. The pyridine ring is polar and capable of hydrogen bonding, while the adamantyl group is nonpolar and lipophilic. This amphiphilic nature suggests that in aqueous solution, water molecules will preferentially interact with the pyridine moiety, while the adamantyl group will favor nonpolar environments. This behavior is critical for applications where the molecule interacts with biological systems, as the lipophilic adamantyl group can facilitate membrane penetration. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excited states of molecules. atlantis-press.com It is commonly employed to predict and interpret ultraviolet-visible (UV-Vis) absorption spectra. nih.gov The ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method is a semi-empirical approach that can also be used for the same purpose, often for larger molecules where full TD-DFT is computationally expensive.

For this compound, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations also provide information about the nature of these transitions, such as whether they are π→π* or n→π* transitions, and which molecular orbitals are involved. researchgate.net

The UV-Vis spectrum of pyridine exhibits characteristic π→π* and n→π* transitions. The attachment of the adamantyl group is expected to cause a slight red-shift (bathochromic shift) in the π→π* transition due to the weak electron-donating effect of the alkyl group, which perturbs the energy levels of the pyridine π-system. TD-DFT calculations can model this shift and help in the assignment of the experimentally observed absorption bands. By comparing the calculated spectrum with the experimental one, a deeper understanding of the electronic structure of the molecule can be achieved.

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

For derivatives of this compound, SCXRD studies reveal the spatial relationship between the bulky, rigid adamantane (B196018) cage and the planar pyridine ring. The crystal structure of a manganese(II) complex, trans-tetrakis[N-(adamantan-1-yl)pyridine-4-carboxamide]dichloridomanganese(II), illustrates how adamantyl-containing pyridine ligands coordinate to a metal center nih.gov. In this structure, the manganese ion is in a distorted octahedral environment, coordinated to four nitrogen atoms from the pyridine rings of four separate ligands and two chloride ions nih.gov. The asymmetric unit of this compound consists of two coordinating ligand molecules, a chloride anion, half of a manganese(II) ion, and one free ligand molecule nih.gov.

In another example, the crystallographic analysis of a pyridine-based 1,3,4-oxadiazole derivative revealed an orthorhombic crystal system with the space group Pbca nih.gov. Such determinations of the crystal system and space group are fundamental outputs of an SCXRD experiment and define the symmetry of the crystal lattice.

The table below presents crystallographic data for a representative compound containing an adamantylpyridine moiety, illustrating the type of information obtained from SCXRD analysis.

Parametertrans-Tetrakis[N-(adamantan-1-yl)pyridine-4-carboxamide]dichloridomanganese(II) nih.gov
Chemical Formula[MnCl₂(C₁₆H₂₀N₂O)₄]·2C₁₆H₂₀N₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.189 (4)
b (Å)11.571 (4)
c (Å)16.921 (6)
α (°)86.122 (9)
β (°)83.605 (9)
γ (°)84.094 (10)
Volume (ų)2162.0 (13)
Z1

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state packing of this compound systems is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds, halogen bonds, and π-stacking, dictate the supramolecular architecture and influence the material's physical properties.

Hydrogen Bonding: In derivatives of this compound that contain suitable donor and acceptor groups, hydrogen bonding plays a significant role in crystal packing. For example, in the crystal structure of trans-tetrakis[N-(adamantan-1-yl)pyridine-4-carboxamide]dichloridomanganese(II), intermolecular N—H···O hydrogen bonds link the molecular units into a one-dimensional chain nih.gov. Similarly, in a pyridiniminium bromide salt containing an adamantyl group, N—H···Br and C—H···O hydrogen bonds, along with C—H···π interactions, connect molecules into layers nih.gov.

Halogen Bonding: While not inherent to this compound itself, derivatives containing halogen atoms can participate in halogen bonding. This is a directional interaction between a halogen atom (Lewis acid) and a Lewis base. Studies on related heterocyclic systems, such as 4-O-aryl-perfluoro-pyridines, have shown the importance of C—Br···N and C—Br···π contacts in directing the crystal packing nih.gov.

The interplay of these various intermolecular forces results in complex and often elegant three-dimensional supramolecular structures.

Hirshfeld Surface and Atoms-in-Molecules (AIM) Analyses

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which correspond to significant interactions.

For adamantane-containing compounds, Hirshfeld analysis has been used to quantify the contributions of different types of intermolecular contacts. In a study of a pyridiniminium bromide salt with an adamantyl group, the most significant interactions were found to be H···H contacts (63.5% of the surface), followed by H···Br/Br···H (15.9%) and H···O/O···H (7.6%) interactions nih.gov. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with characteristic "spikes" and "wings" corresponding to specific close contacts nih.gov. This method allows for a detailed understanding of how molecules "see" each other in the solid state and which interactions are most crucial for the crystal packing.

Atoms-in-Molecules (AIM) Analysis: The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and other elements of molecular structure wikipedia.orguni-rostock.de. AIM analysis can be applied to both theoretical and experimental electron densities to characterize the nature of chemical bonds and intermolecular interactions.

Within the AIM framework, a chemical bond is associated with a bond path, which is a line of maximum electron density linking two nuclei wiley-vch.de. The properties of the electron density at the bond critical point (BCP) along this path—such as the electron density (ρ), its Laplacian (∇²ρ), and the energy densities—provide quantitative information about the strength and nature of the interaction. For example, covalent bonds are typically characterized by high ρ and a negative ∇²ρ at the BCP, indicating a concentration of electron density. In contrast, closed-shell interactions, such as hydrogen bonds and van der Waals forces, generally have low ρ and positive ∇²ρ values.

AIM analysis can be used to rigorously characterize the C-H···N, C-H···π, and π-π stacking interactions that may be present in the crystal structures of this compound systems, providing a deeper physical understanding of the forces that hold the crystal together.

Structure Activity/property Relationship Sar/spr Studies of 4 1 Adamantyl Pyridine Derivatives

Correlating Substituent Effects with Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of 4-(1-adamantyl)pyridine derivatives are significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. The introduction of various functional groups allows for the fine-tuning of the molecule's electronic structure, which in turn alters its absorption and emission properties. This relationship is a cornerstone of designing molecules with specific photophysical or electronic functions.

Research into related pyridine systems provides a framework for understanding these effects. Generally, electron-donating groups (EDGs) increase the electron density on the pyridine ring, while electron-withdrawing groups (EWGs) decrease it. researchgate.netrsc.org This modulation of electron density directly impacts the energy levels of the molecular orbitals involved in electronic transitions. For instance, studies on NNN pincer-type ligands with substituents at the 4-position of the pyridine ring have shown that EDGs increase the electron density around a coordinated Cu(II) center. nih.gov Conversely, in iron-pyridinophane complexes, EWGs at the 4-position of the pyridine ring lead to higher yields in C-C coupling reactions, a phenomenon directly linked to the electronic properties of the metal center. nih.govrsc.org

A specific study on a series of 4-substituted 1-(adamantane-1-carbonyloxy)pyridine-2(1H)-thiones demonstrated a substantial substituent effect on their UV-vis spectra. nih.gov The lowest energy transition, designated as π(CS) → π*(ring), was particularly sensitive to the substituent at the 4-position. The maximum absorption wavelength (λmax) ranged from 333 nm for an electron-donating group (OC₇H₁₅) to 415 nm for a strong electron-withdrawing group (CN). nih.gov This bathochromic shift (red-shift) with increasing electron-withdrawing strength is a common feature in many dye systems. The experimental λmax values showed a good correlation with the Hammett parameter (σp-), confirming the systematic nature of this electronic influence. nih.gov In contrast, a higher energy absorption band around 295 nm was found to be practically independent of the substituent, indicating that not all electronic transitions are equally affected. nih.gov

The spectroscopic properties of 4-amino-1,8-naphthalimide (B156640) derivatives, another class of compounds, are also strongly dependent on the substituent at the C-4 position. nih.gov While derivatives with alkoxy groups exhibit blue fluorescence, amino-substituted ones are yellow and show green fluorescence. nih.gov This highlights how the nature of the substituent dictates the observed color and emission properties. Theoretical studies on para-substituted Fe(CO)₄–pyridine complexes have further elucidated these relationships, showing that EWGs stabilize the Fe–N bond, while EDGs weaken it, primarily affecting the π-component of the bond. ijnc.ir

Substituent (X) at 4-positionλmax (nm) in MeCNHammett Parameter (σp-)
OC₇H₁₅333-0.16
Me344-0.17
H3460.00
Cl3530.23
COOMe3700.64
SC₃H₇3730.00
CF₃3760.65
CN4151.00

Data for 4-substituted 1-(adamantane-1-carbonyloxy)pyridine-2(1H)-thiones. Adapted from J. Org. Chem. 2009, 74(19), 7441-8. nih.gov

Impact of Adamantyl Moiety and Stereochemistry on Molecular Recognition and Reactivity

The adamantyl group, a bulky, rigid, and highly lipophilic polycyclic hydrocarbon, imparts unique properties to the this compound scaffold that profoundly influence its molecular recognition capabilities and chemical reactivity. researchgate.netnih.gov Its distinct three-dimensional structure is a key factor in host-guest chemistry, where it serves as an excellent guest moiety for various macrocyclic hosts. nih.gov

The adamantane (B196018) cage is recognized as an efficient scaffold in supramolecular recognition processes. nih.gov Its size and shape are nearly ideal for fitting into the hydrophobic cavities of host molecules like cyclodextrins and cucurbit[n]urils, leading to the formation of stable 1:1 inclusion complexes. nih.gov The binding is driven by the hydrophobic effect and van der Waals interactions. This predictable and strong binding has made adamantane derivatives, including 1-(Adamant-1-yl)pyridinium bromide, standard guest molecules for constructing complex supramolecular assemblies. researchgate.netnih.gov The introduction of the adamantane moiety into drug molecules often enhances their lipophilicity, which can improve their ability to cross biological membranes like the blood-brain barrier. nih.gov

The steric bulk of the adamantyl group also plays a crucial role in directing chemical reactivity. In the adamantylation of hydroxypyridines with 1-bromoadamantane (B121549), the position of the adamantyl group (i.e., C-, O-, or N-adamantylation) is influenced by reaction conditions and the inherent reactivity of the pyridine ring. researchgate.net The presence of an electron-donating hydroxyl group on the pyridine ring increases its reactivity. researchgate.net The adamantyl group's steric hindrance can influence reaction pathways and the stability of intermediates. For example, the impossibility of the 1-adamantyl cation to stabilize through proton elimination (a consequence of Bredt's rule) is a key factor in its reaction mechanisms. researchgate.net

Stereochemistry is another critical aspect influencing the reactivity of pyridine derivatives. While studies focusing specifically on the stereochemistry of this compound are limited, related research provides valuable insights. For instance, the reaction of pyridine N-oxides with mercaptans like 1-adamantanethiol (B1212722) in acetic anhydride (B1165640) yields various (1-adamantanethio)pyridines and tetrahydropyridines, with the stereochemistry of the products being a significant outcome of the reaction pathway. acs.org Similarly, the addition of bromine chloride to α,β-unsaturated ketones can become stereospecific in the presence of pyridine, which acts as an acid scavenger. rsc.org This suggests that the pyridine moiety can play a direct role in controlling the stereochemical outcome of a reaction, a principle that would extend to its adamantyl derivatives. rsc.org The reactivity of pyridine itself is also a subject of study; it reacts rapidly with radicals like CN, leading to the formation of various cyanopyridine isomers without a significant energy barrier. frontiersin.org

Rational Design Principles for Modulating Chemical Reactivity and Supramolecular Assembly

The rational design of molecules based on the this compound framework leverages the distinct and predictable properties of both the pyridine ring and the adamantyl moiety to control chemical reactivity and guide the formation of complex supramolecular structures. researchgate.net

One of the most powerful principles in designing supramolecular assemblies with this compound is exploiting the adamantyl group's role as a "lipophilic bullet" or a supramolecular anchor. nih.govnih.gov The strong and selective binding of the adamantyl cage into the cavities of macrocyclic hosts like cucurbit[n]urils is a well-established tool for creating non-covalent, self-assembling systems. nih.gov By functionalizing the pyridine end of the molecule, researchers can link these adamantyl-host complexes to other components, building larger, ordered structures. The use of 1-(Adamant-1-yl)pyridinium bromide as a standard guest molecule exemplifies this design principle, providing a reliable building block for supramolecular construction. researchgate.net The goal of such design is often to create systems for applications like drug delivery, where the host-guest complex can improve the solubility or bioavailability of a therapeutic agent. nih.gov

Modulating the chemical reactivity of this compound derivatives relies heavily on the principles of physical organic chemistry, particularly the electronic effects of substituents. As established, the reactivity of the pyridine ring can be systematically tuned by introducing electron-donating or electron-withdrawing groups. researchgate.net For example, the presence of electron-rich pyridine derivatives can facilitate the adamantylation of a separate pyridine molecule, indicating a catalytic effect. researchgate.net This tunability is a key principle in rational design. If a particular reaction requires an electron-rich pyridine, an appropriate electron-donating group can be installed. Conversely, if enhanced electrophilicity is needed, an electron-withdrawing group would be chosen. This concept is widely applied in catalysis, where modifying the electronic properties of a pyridine-containing ligand can regulate the activity of a metal catalyst. nih.govrsc.org

The combination of these two principles—supramolecular recognition via the adamantyl group and electronic tuning via the pyridine ring—offers a versatile platform for designing functional molecules. For instance, one could design a system where the binding of the adamantyl group to a host molecule triggers a change in the electronic properties of the pyridine ring, creating a chemical sensor. Similarly, the self-assembly of these molecules into larger structures can be controlled by modifying the substituents, which can introduce secondary interactions like hydrogen bonding or π-π stacking, further directing the architecture of the final assembly. researchgate.net The rational design of such systems is also informed by computational methods, which can predict binding energies and electronic properties, guiding synthetic efforts toward molecules with desired characteristics. nih.gov

Advanced Applications in Organic and Materials Chemistry

Utilization of Adamantyl-Pyridine Derivatives as Radical Sources in Organic Synthesis

In modern organic synthesis, the generation of radical species under mild conditions is crucial for the construction of complex molecules. N-functionalized pyridinium (B92312) salts have emerged as highly effective radical precursors, operating through a reductive single-electron transfer (SET) mechanism. researchgate.netsemanticscholar.org These salts act as "radical reservoirs," which, upon activation by light or a chemical reductant, release a radical species. researchgate.netsemanticscholar.org

Derivatives of 4-(1-adamantyl)pyridine, specifically N-substituted 4-(1-adamantyl)pyridinium salts, can serve as precursors for generating various radical types. The general mechanism involves the one-electron reduction of the pyridinium cation. This reduction dramatically weakens a bond at the N-substituent, leading to its homolytic cleavage and the formation of a radical along with the stable this compound molecule. This process is often driven by photoredox catalysis, where a photocatalyst, upon absorbing visible light, becomes a potent single-electron donor. nih.gov

For instance, N-amino-4-(1-adamantyl)pyridinium salts can be employed to generate nitrogen-centered radicals. Upon single-electron reduction from an excited photocatalyst, the N-N bond cleaves, releasing an amidyl radical. nih.gov Similarly, N-alkoxy or N-acyloxy derivatives can be designed to release oxygen-centered radicals. The bulky adamantyl group can influence the solubility, stability, and redox potential of the parent pyridinium salt, allowing for fine-tuning of its reactivity. While direct generation of an adamantyl radical from a 4-(1-adamantyl)pyridinium salt is less common, the functionalization of the adamantane (B196018) cage itself through radical-mediated C-H activation is a well-established strategy. nih.govacs.org

The key advantages of using adamantyl-pyridine derivatives as radical sources are summarized in the table below.

FeatureAdvantage in Organic SynthesisRelevant Research Context
Reductive Activation Enables radical generation under mild, non-oxidative conditions, often using visible light. researchgate.netPhotoredox catalysis, avoiding harsh reagents and high temperatures. nih.gov
Stable Byproduct The release of the radical regenerates the stable this compound molecule.Improves reaction efficiency and simplifies purification.
Tunable Properties The N-substituent determines the type of radical generated (C, N, O-centered). researchgate.netAllows for a wide range of synthetic transformations, including aminations and acylations. nih.gov
Adamantyl Group Influence Enhances solubility in organic solvents and can sterically influence subsequent reaction pathways.Facilitates handling and can impart stereoselectivity in radical reactions. rsc.org

Applications in Functional Materials Design and Engineering

The distinct molecular architecture of this compound makes it an attractive building block for creating advanced functional materials. The rigid adamantyl group provides steric bulk and well-defined geometry, while the pyridine (B92270) ring offers coordination sites for metal ions and potential for hydrogen bonding. wikipedia.orgnih.gov

Supramolecular Polymers and Assemblies: The adamantyl group is renowned for its strong host-guest interactions with cyclodextrins. This interaction can be exploited to construct supramolecular polymers where this compound acts as a guest molecule, linking cyclodextrin-based hosts into larger, non-covalent structures. acs.org Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, enabling the formation of self-assembled networks with complementary donor molecules. qucosa.demdpi.com These materials are investigated for applications in self-healing polymers and stimuli-responsive gels.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen of this compound can coordinate to metal centers, making the molecule a suitable monodentate ligand for the construction of MOFs. rsc.orgnih.govnih.govrsc.org The presence of the bulky adamantyl group serves several key functions in this context:

Porosity Control: It acts as a bulky "strut," preventing the close packing of the framework and helping to create larger pores and channels within the material.

Interpenetration Prevention: The steric hindrance of the adamantyl cage can inhibit the formation of interpenetrated networks, which is often a challenge in MOF synthesis, thereby preserving accessible void space. nih.gov

Hydrophobicity: It can impart hydrophobic character to the pores, making the MOF suitable for the selective adsorption of nonpolar guest molecules from aqueous environments.

Material TypeRole of this compoundPotential Applications
Supramolecular Polymers Guest moiety for host-guest interactions (e.g., with cyclodextrins); Hydrogen bond acceptor. acs.orgqucosa.deSelf-healing materials, drug delivery systems, reversible adhesives.
Metal-Organic Frameworks Bulky monodentate ligand (strut) to control porosity and hydrophobicity. rsc.orgnih.govGas storage, separation of organic molecules, catalysis.
Liquid Crystals Rigid core component to promote mesophase formation. mdpi.comresearchgate.netElectro-optical displays, sensors, smart windows.

Integration into Photoinduced Electron Transfer Systems

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from an excited-state donor to an acceptor, or vice versa. nih.govnih.gov This process is central to photosynthesis, photocatalysis, and molecular electronics. The electronic properties of this compound, particularly when converted to its pyridinium salt form, make it a candidate for integration into PET systems.

Upon N-alkylation or N-arylation, the 4-(1-adamantyl)pyridinium cation becomes a potent electron acceptor. The electron-deficient nature of the pyridinium ring is enhanced, allowing it to be readily reduced upon photoexcitation of a suitable electron donor. nih.govnih.gov In such a system, the adamantyl-pyridinium moiety would typically serve as the acceptor component in a donor-acceptor dyad or supramolecular assembly.

A well-documented example involves a self-assembled system where a methyl viologen (a bipyridinium salt) linked to two adamantane groups forms a complex with a pyrene (B120774) molecule linked to two β-cyclodextrins. nih.gov Upon photoexcitation of the pyrene (the donor), an efficient electron transfer occurs to the adamantane-linked viologen (the acceptor), generating a charge-separated state. nih.gov This demonstrates the viability of using the adamantyl group as a structural component to facilitate self-assembly while the pyridinium core acts as the electronic acceptor.

Furthermore, theoretical studies have shown that adamantane itself can act as an electron donor in charge-transfer processes when photo-excited, for instance, in transferring an electron to water. rsc.orgnih.gov This dual potential—the adamantyl group as a possible donor and the pyridinium as an acceptor—opens up intriguing possibilities for designing intramolecular PET systems based on functionalized this compound derivatives.

The key roles of the adamantyl-pyridine scaffold in PET systems are outlined below:

ComponentFunction in PET SystemMechanism
4-(1-Adamantyl)pyridinium Cation Electron AcceptorThe electron-deficient pyridinium ring accepts an electron from a photoexcited donor, leading to a charge-separated state. nih.govnih.gov
Adamantyl Group Structural Scaffold / ModulatorFacilitates self-assembly through host-guest chemistry; provides steric bulk to control intermolecular distances and prevent aggregation-induced quenching. nih.gov
Adamantane Core (potential) Electron DonorUpon UV excitation, the adamantane cage itself may donate an electron to a suitable acceptor. rsc.orgnih.gov

By chemically linking a chromophoric electron donor to the 4-(1-adamantyl)pyridinium core, it is possible to construct sophisticated molecular dyads where the efficiency of PET can be modulated by the distance and orientation between the donor and acceptor, controlled in part by the rigid adamantane spacer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-Adamantyl)pyridine, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is typically synthesized via coupling reactions between 1-adamantanecarboxylic acid and pyridine derivatives. Key steps include using reagents like bis[(trifluoroacetoxy)iodo]benzene in anhydrous benzene under heating . Optimization strategies include adjusting reaction time, temperature, and catalyst ratios. For example, hydrogenation in methanol with platinum oxide can enhance purity, while crystallization from dichloromethane or 2-propanol improves yield . Monitoring via TLC and spectroscopic validation (¹H/¹³C NMR, IR) ensures structural fidelity.

Q. How can researchers characterize the structural purity of this compound?

  • Methodology : Structural characterization requires a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy identifies functional groups (e.g., adamantyl C-H stretches at ~2900 cm⁻¹), while ¹H NMR confirms substitution patterns (e.g., pyridine proton shifts at δ 8.5–7.5 ppm). Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation, as demonstrated for related adamantyl-pyridinium derivatives (e.g., space group P21/c, lattice parameters a = 7.117 Å, b = 23.093 Å) . High-resolution mass spectrometry (HRMS) further validates molecular weight.

Q. What strategies address solubility challenges of this compound in aqueous systems?

  • Methodology : Introducing polar substituents (e.g., hydroxyl, amino groups) or using bioisosteric replacements (e.g., pyrimidine rings) improves solubility . Computational tools like cLogP analysis (targeting values <5.08) guide molecular design . Solubility can also be enhanced via salt formation (e.g., hydrochloride salts) or co-solvents (THF, DMSO) during in vitro assays .

Advanced Research Questions

Q. How does the adamantyl moiety influence the biological activity of this compound derivatives in antimicrobial assays?

  • Methodology : The adamantyl group enhances lipophilicity, promoting membrane penetration in bacterial/fungal strains. In vitro testing against clinical isolates involves serial dilution (MIC determination) and time-kill assays . Structural analogs (e.g., pyrido[2,3-d]pyrimidine derivatives) show enhanced activity when coupled with chromene groups, validated via LCMS and ¹³C NMR . Comparative studies with non-adamantyl analogs (e.g., phenyl derivatives) isolate steric/electronic contributions .

Q. What crystallographic insights explain the dielectric behavior of this compound derivatives?

  • Methodology : Temperature-dependent SCXRD (e.g., 93–293 K) reveals phase transitions and dipole alignment. For 4-[(1-Adamantyl)carbamoyl]pyridinium chloride, dielectric constant measurements (110–428 K) correlate with molecular packing (monoclinic P21/c) and hydrogen-bonding networks (N–H···Cl⁻ interactions) . Anisotropic displacement parameters (ADPs) quantify thermal motion, explaining smooth dielectric increases without phase transitions .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?

  • Methodology : Computational docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., influenza A M2 proton channels). Modifying pyridine substitution patterns (e.g., 2- vs. 4-position) affects steric clashes in mutant strains (e.g., V27A mutant) . In vitro IC₅₀ comparisons between adamantyl-piperidine and adamantyl-pyridine derivatives highlight the role of aromaticity in potency .

Q. What analytical methods ensure purity and quantify this compound in complex matrices?

  • Methodology : Reverse-phase HPLC with pre-column derivatization (e.g., using NBD-F) enables sensitive detection (LOD <0.1 µg/mL) in biological buffers . Method validation includes linearity (R² >0.995), recovery rates (85–115%), and precision (RSD <5%) . Mass spectrometry (LC-MS/MS) confirms identity via fragmentation patterns (e.g., m/z 292.80 for [C₁₆H₂₁N₂O⁺·Cl⁻]) .

Methodological Considerations

  • Contradictions & Troubleshooting : and report divergent synthetic routes (e.g., benzene vs. THF solvents). Researchers should test inert atmospheres (argon) and catalyst alternatives (e.g., Pd/C vs. PtO₂) to mitigate side reactions .
  • Data Interpretation : Discrepancies in dielectric properties vs. biological activity underscore the need for multi-disciplinary validation (e.g., combining crystallography with in vitro assays).

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